molecular formula C15H15ClN2O2 B5636026 N-(4-chlorophenyl)-N'-(4-ethoxyphenyl)urea

N-(4-chlorophenyl)-N'-(4-ethoxyphenyl)urea

Cat. No. B5636026
M. Wt: 290.74 g/mol
InChI Key: LDENYLOBHSGDFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-N'-(4-ethoxyphenyl)urea and similar compounds involves multiple steps, including the reaction of acylazides with specific thiadiazoles or aniline derivatives. For instance, derivatives of N-phenyl-N'-(substituted phenyl)ureas have been synthesized through reactions involving chlorophenoxyethyl thiadiazoles, indicating a method for producing compounds with similar structures. These procedures highlight the chemical flexibility and the potential for creating a diverse range of urea derivatives with specific substituents (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chlorophenyl)-N'-(4-ethoxyphenyl)urea has been elucidated through various analytical techniques, including IR, ^1H NMR, and elemental analysis. These analyses confirm the expected structural features, such as the presence of chloro and ethoxy substituents on the phenyl rings, and the central urea linkage, which is key to the compound's properties and reactivity (Liu He-qin, 2010).

Chemical Reactions and Properties

Urea derivatives, including N-(4-chlorophenyl)-N'-(4-ethoxyphenyl)urea, participate in various chemical reactions, demonstrating a range of reactivities depending on their substituents. For example, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids, showing the versatility of urea compounds in synthetic chemistry. Such reactions not only underscore the chemical diversity of urea derivatives but also their potential as intermediates in the synthesis of more complex molecules (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-14-9-7-13(8-10-14)18-15(19)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDENYLOBHSGDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)urea

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